![molecular formula C14H13N5O2S B2439461 2-({3-[(Pyridazin-3-yl)amino]azetidin-1-yl}sulfonyl)benzonitrile CAS No. 2097890-17-8](/img/structure/B2439461.png)
2-({3-[(Pyridazin-3-yl)amino]azetidin-1-yl}sulfonyl)benzonitrile
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Overview
Description
2-({3-[(Pyridazin-3-yl)amino]azetidin-1-yl}sulfonyl)benzonitrile, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It is a small molecule drug that has shown promising results in the treatment of non-small cell lung cancer (NSCLC) with EGFR T790M mutation.
Scientific Research Applications
Medicinal Chemistry
The synthesis of 1,2,3-triazole-fused pyrazines and pyridazines has led to compounds with promising medicinal properties. Notably, these heterocycles have been investigated as inhibitors of the mesenchymal–epithelial transition factor (c-Met) protein kinase, which plays a crucial role in cancer progression. For instance, the clinical candidate Savolitinib contains a 1,2,3-triazole-fused pyrazine substructure and exhibits potent c-Met inhibition . Additionally, some derivatives have shown allosteric modulating activity on GABA A receptors, making them relevant for neurological drug development.
Synthetic Methodology
Finally, the synthetic routes to obtain 1,2,3-triazole-fused pyrazines and pyridazines are of interest. Cyclization of heterocyclic diamines with nitrites or hydrazine hydrate with dicarbonyl 1,2,3-triazoles are common methods. Researchers continue to develop novel approaches to access these heterocycles efficiently.
Mechanism of Action
Target of Action
It is known that pyridazine derivatives, which include the pyridazin-3-yl group present in this compound, have a wide range of pharmacological activities . They have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Mode of Action
Similar compounds with a pyridazine core have been shown to interact with their targets in a variety of ways, leading to a range of physiological effects .
Biochemical Pathways
Pyridazine derivatives have been shown to impact a variety of biochemical pathways, leading to a wide range of pharmacological activities .
Result of Action
Pyridazine derivatives have been shown to have a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
properties
IUPAC Name |
2-[3-(pyridazin-3-ylamino)azetidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c15-8-11-4-1-2-5-13(11)22(20,21)19-9-12(10-19)17-14-6-3-7-16-18-14/h1-7,12H,9-10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYTZLHHWBXSHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2C#N)NC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({3-[(Pyridazin-3-yl)amino]azetidin-1-yl}sulfonyl)benzonitrile |
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